2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-phenylacetamide 2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-phenylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14963348
InChI: InChI=1S/C25H23N3O5/c1-32-21-13-7-8-14-22(21)33-16-24(30)28-19-12-6-5-11-18(19)27-25(31)20(28)15-23(29)26-17-9-3-2-4-10-17/h2-14,20H,15-16H2,1H3,(H,26,29)(H,27,31)
SMILES:
Molecular Formula: C25H23N3O5
Molecular Weight: 445.5 g/mol

2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-phenylacetamide

CAS No.:

Cat. No.: VC14963348

Molecular Formula: C25H23N3O5

Molecular Weight: 445.5 g/mol

* For research use only. Not for human or veterinary use.

2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-phenylacetamide -

Specification

Molecular Formula C25H23N3O5
Molecular Weight 445.5 g/mol
IUPAC Name 2-[1-[2-(2-methoxyphenoxy)acetyl]-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-phenylacetamide
Standard InChI InChI=1S/C25H23N3O5/c1-32-21-13-7-8-14-22(21)33-16-24(30)28-19-12-6-5-11-18(19)27-25(31)20(28)15-23(29)26-17-9-3-2-4-10-17/h2-14,20H,15-16H2,1H3,(H,26,29)(H,27,31)
Standard InChI Key GRTRMWJCEJSFHN-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1OCC(=O)N2C(C(=O)NC3=CC=CC=C32)CC(=O)NC4=CC=CC=C4

Introduction

Synthesis and Chemical Reactivity

The synthesis of quinoxaline derivatives often involves multi-step reactions, including condensation and cyclization processes. These compounds can undergo various chemical reactions, such as nucleophilic substitution and addition reactions, which are typical for amides and quinoxalines.

Biological Activity and Potential Applications

Quinoxaline derivatives have been explored for their anticancer, antiviral, and antibacterial activities. The structural components of 2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-phenylacetamide suggest potential biological activity, although specific studies on this compound are not available.

Compound TypeBiological ActivityPotential Applications
Quinoxaline DerivativesAnticancer, Antiviral, AntibacterialPharmaceutical Research
Tetrahydroquinoxaline CompoundsPotential for Neuroprotective EffectsNeurological Disorders

Comparison with Related Compounds

Similar compounds, such as those featuring quinoxaline cores with various substituents, have shown promising biological activities. For example, 3-phenylquinoxaline-2(1H)-thione derivatives have exhibited anticancer properties against human cell lines .

Related CompoundBiological ActivityUnique Features
3-Phenylquinoxaline-2(1H)-thione DerivativesAnticancerSulfur-substituted quinoxaline core
ClazosentanAntihypertensiveSulfonamide group

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator